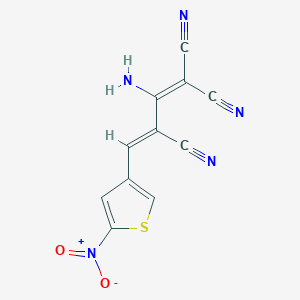
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine, also known as PF-04885614, is a drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation is thought to result in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter activity, the reduction of inflammation, and the inhibition of cancer cell growth. The compound has also been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine. One area of interest is its potential use in combination with other drugs for the treatment of various disease conditions. Another potential direction is the development of more soluble analogs of the compound for improved administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine and its potential therapeutic applications in various disease conditions.
In conclusion, 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is a promising drug candidate that has shown potential for the treatment of various disease conditions. Its high potency and selectivity make it a useful tool for studying the role of certain receptors in disease pathogenesis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is a multistep process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and the product is isolated by precipitation or chromatography.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the key areas of research include its potential role in the treatment of anxiety, depression, and cognitive disorders. The compound has also been studied for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and cancer.
Propriétés
Nom du produit |
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine |
|---|---|
Formule moléculaire |
C16H18FN3O2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H18FN3O2S/c1-13-12-14(5-6-15(13)17)23(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Clé InChI |
AACALNSOMDQMRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
Solubilité |
3.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)







